Reveromycin D Reveromycin D Reveromycin D is a diterpene glycoside.
Reveromycin D is a natural product found in Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650330
InChI: InChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36+,37-/m0/s1
SMILES: CCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O
Molecular Formula: C37H54O11
Molecular Weight: 674.8 g/mol

Reveromycin D

CAS No.:

Cat. No.: VC13650330

Molecular Formula: C37H54O11

Molecular Weight: 674.8 g/mol

* For research use only. Not for human or veterinary use.

Reveromycin D -

Specification

Molecular Formula C37H54O11
Molecular Weight 674.8 g/mol
IUPAC Name (2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid
Standard InChI InChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36+,37-/m0/s1
Standard InChI Key VYOFNCHDOAZCMT-SFKKXSHQSA-N
Isomeric SMILES CCCCC[C@]1(CC[C@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O
SMILES CCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O
Canonical SMILES CCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O

Introduction

Chemical Identity and Structural Features

Reveromycin D (C37_{37}H54_{54}O11_{11}, molecular weight 674.82) belongs to the reveromycin family of antibiotics, which share a conserved polyketide backbone with two terminal carboxylic acid groups, a spiroketal system, and a succinate moiety . Its distinct structure includes an n-pentyl side chain at the C-18 position, differentiating it from reveromycin A (C36_{36}H52_{52}O11_{11}), which possesses a shorter side chain .

Structural Elucidation and Key Functional Groups

The compound’s structure was resolved through extensive NMR spectroscopy and chemical derivatization. Key features include:

  • A spiroketal core (1,7-dioxaspiro[5.5]undecane), critical for biological activity .

  • A succinate group esterified to the C-19 hydroxyl, contributing to its hydrophilicity .

  • Conjugated diene systems (λmax_{\text{max}} 238 nm and 260 nm in methanol), indicative of UV-active chromophores .

The canonical SMILES representation is:
CC/C=C/[C@@H]1O[C@@](CC[C@@H]2C)(CC[C@]1(OC(CCC(O)=O)=O)CCCCC)O[C@@H]2C/C=C(/C=C/[C@@H]([C@H](/C=C/C(O)=O)C)O)C)=C\C(O)=O .

Table 1: Physicochemical Properties of Reveromycin D

PropertyValueSource
Molecular FormulaC37_{37}H54_{54}O11_{11}
Molecular Weight674.82 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C, desiccated

Biosynthesis and Natural Source

Reveromycin D is produced by soil-dwelling Streptomyces species as part of a secondary metabolite cluster. Biosynthetic studies suggest a polyketide synthase (PKS) pathway, with modular assembly of acetyl and malonyl units forming the carbon backbone . The n-pentyl side chain is postulated to arise from β-keto processing and subsequent methylation .

Biological Activities and Mechanisms

Antiproliferative Effects on Cancer Cells

Reveromycin D demonstrates potent cytotoxicity against human tumor cell lines:

  • KB cells (oral epidermoid carcinoma): IC50_{50} = 1.6 μg/mL .

  • K562 cells (chronic myeloid leukemia): IC50_{50} = 1.3 μg/mL .

Mechanistically, it inhibits epidermal growth factor (EGF)-induced mitogenic activity in Balb/MK keratinocytes, suggesting interference with growth factor signaling pathways . Unlike reveromycin A, which selectively blocks eukaryotic protein synthesis , Reveromycin D’s mode of action remains under investigation but may involve disruption of membrane-associated receptors.

pH-Dependent Antifungal Activity

Reveromycin D exhibits marked pH sensitivity against Candida albicans:

  • MIC = 2 μg/mL at pH 3.0 (acidic conditions).

  • MIC > 500 μg/mL at pH 7.4 (neutral conditions) .

This selectivity implies protonation-dependent uptake or target binding, potentially leveraging the acidic microenvironment of fungal infections.

Pharmacological Data and Experimental Findings

In Vitro Efficacy and Selectivity

Comparative studies highlight Reveromycin D’s superior activity over reveromycin B but parity with A and C . Structural-activity relationships (SAR) suggest:

  • The spiroketal system is indispensable for antifungal and antiproliferative effects .

  • The succinate moiety enhances solubility and target engagement .

Table 2: Biological Activity Profile of Reveromycin D

Assay SystemResultCitation
EGF-induced mitogenesisInhibition (Balb/MK cells)
C. albicans (pH 3.0)MIC = 2 μg/mL
KB cell proliferationIC50_{50} = 1.6 μg/mL

Challenges and Future Directions

Pharmacokinetic Optimization

  • Poor bioavailability: Structural modifications (e.g., prodrug formulations) may enhance systemic exposure.

  • Toxicity profiling: No in vivo data exist; preclinical models are needed to assess organ-specific toxicity.

Mechanistic Elucidation

Unresolved questions include:

  • The precise molecular target(s) mediating antiproliferative effects.

  • Role of the n-pentyl side chain in cellular uptake and subcellular localization.

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